2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde
Overview
Description
2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde: is an organic compound characterized by the presence of two benzyloxy groups and an isopropyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via the formation of an intermediate benzyloxy derivative, which is then further functionalized to introduce the isopropyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy groups.
Major Products:
Oxidation: 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.
Reduction: 2,4-Bis(benzyloxy)-5-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various functionalized compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s binding affinity and specificity for its target, while the isopropyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
2,4-Bis(benzyloxy)benzaldehyde: Lacks the isopropyl group, which may affect its reactivity and applications.
2,4-Bis(benzyloxy)-5-arylpyrimidines: These compounds have a pyrimidine core instead of a benzaldehyde core, leading to different chemical properties and applications.
2,4-Bis(2-chloroethoxy)benzaldehyde:
Uniqueness: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is unique due to the presence of both benzyloxy and isopropyl groups on the benzaldehyde core
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)-5-propan-2-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-18(2)22-13-21(15-25)23(26-16-19-9-5-3-6-10-19)14-24(22)27-17-20-11-7-4-8-12-20/h3-15,18H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCDKLGLPWEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657632 | |
Record name | 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959466-51-4 | |
Record name | 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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